molecular formula C7H3BrN2O4 B13071931 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13071931
M. Wt: 259.01 g/mol
InChI Key: BDRADYVDIVQJNP-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a brominated furan ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-furoic acid with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 5-bromo-2-furoic acid with hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper salts and are performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include furanones and dihydrofuran derivatives.

    Cycloaddition Reactions:

Comparison with Similar Compounds

Similar Compounds

    5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a nitro group instead of a bromine atom.

    5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid:

    5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: The presence of a methyl group alters the compound’s steric and electronic characteristics.

Uniqueness

5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and LEDs.

Properties

Molecular Formula

C7H3BrN2O4

Molecular Weight

259.01 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12)

InChI Key

BDRADYVDIVQJNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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